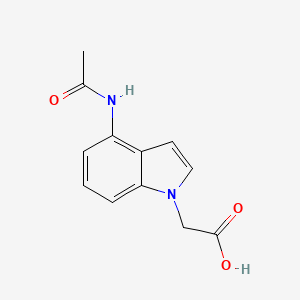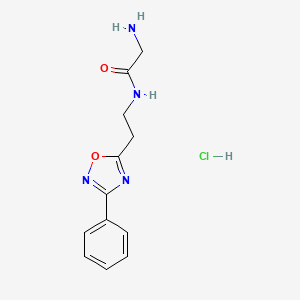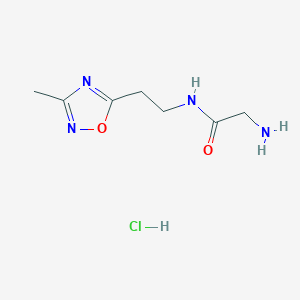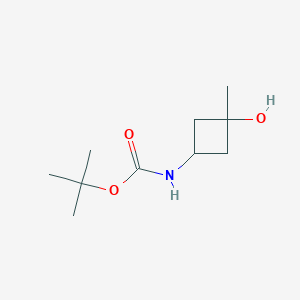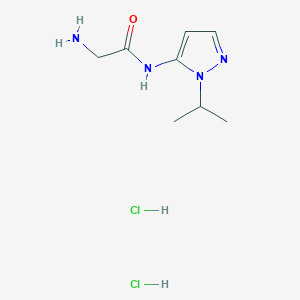![molecular formula C8H9N3O B1377869 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1221288-28-3](/img/structure/B1377869.png)
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the reaction of aminopyrazoles with 1,3-diketones in glacial acetic acid . Another method involves refluxing a mixture of pyrazole and 1,3-dicarbonyl compound in 1,4-dioxane .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of these compounds is influenced by the substituents present at positions N1, C3, C4, C5, and C6 .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present on the molecule. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone under basic catalysis conditions can yield a series of 1,3,6-trisubstituted pyrazolo[3,4-b]pyridines .Scientific Research Applications
Antibacterial Properties
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine derivatives have demonstrated notable antibacterial activities. A study by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids and evaluated them for antibacterial properties, finding some compounds to be effective antibacterial agents (Maqbool et al., 2014).
Synthesis Methods
Significant advancements have been made in the synthesis methods of pyrazolo[3,4-b]pyridine derivatives. Nikpassand et al. (2010) developed a rapid ultrasound-promoted method for synthesizing fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, yielding products in excellent yields and short reaction times (Nikpassand et al., 2010).
Quantum Studies and Thermodynamic Properties
Halim et al. (2022) conducted quantum studies and examined the thermodynamic properties of novel pyrazolo[3,4-b]pyridine derivatives. Their work included theoretical electronic absorption spectra and local reactivity descriptors, contributing to a deeper understanding of the chemical properties of these compounds (Halim et al., 2022).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed the biomedical applications of pyrazolo[3,4-b]pyridines, analyzing the diversity of substituents and synthetic methods used for their synthesis, as well as exploring their potential in various biomedical applications (Donaire-Arias et al., 2022).
Antitumor and Antimicrobial Activities
El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and tested them for antibacterial and antitumor activities, finding some compounds to exhibit significant activities against various bacterial strains and liver cell lines (El-Borai et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASCLUNPZHSAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)

iodonium p-toluenesulfonate](/img/structure/B1377793.png)
